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Compound of Interest

Compound Name: Lotucaine

Cat. No.: B1675248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, synthesis, mechanism

of action, and structure-activity relationship of lidocaine, a cornerstone of modern local

anesthesia.

Discovery and History of Anesthetic Use
Lidocaine, initially named Xylocaine, was first synthesized in 1943 by the Swedish chemist Nils

Löfgren.[1] His colleague, Bengt Lundqvist, conducted the initial anesthesia experiments on

himself. The anesthetic properties of this new compound were a significant improvement over

the existing local anesthetics of the time, such as procaine.[2][3] Marketed since 1949,

lidocaine offered a faster onset of action, a longer duration of anesthesia, and a better safety

profile.[4]

The clinical applications of lidocaine rapidly expanded. It became widely used for local

anesthesia in dental and surgical procedures through infiltration, nerve blocks, and topical

application.[2][4] Beyond its role in pain management, lidocaine was also identified as a class

Ib antiarrhythmic agent, effective in treating ventricular arrhythmias.[4] Today, it remains an

essential medicine and is available in various formulations, including over-the-counter topical

pain relievers.[4]
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The efficacy and clinical profile of lidocaine are underpinned by its physicochemical and

pharmacokinetic properties.

Property Value

Chemical Name
2-(diethylamino)-N-(2,6-

dimethylphenyl)acetamide

Molecular Formula C₁₄H₂₂N₂O

Molecular Weight
234.34 g/mol (base)[5], 288.81 g/mol

(hydrochloride monohydrate)[6]

Melting Point 66-69°C[5]

Boiling Point 180-182°C at 0.53 kPa[5]

pKa 7.7 - 7.8[6][7]

LogP 2.44

Water Solubility Insoluble (base)[6], Soluble (hydrochloride)[6]

Elimination Half-life 1.5 to 2 hours (intravenous bolus)[8]

Metabolism

Primarily in the liver by CYP3A4 to active

(monoethylglycinexylidide) and inactive

metabolites.[4][8]

Excretion
Approximately 90% as metabolites and less

than 10% unchanged in urine.[8]

Protein Binding 60% to 80% to alpha₁ acid glycoprotein.[4]

Toxicological Data
The following table summarizes the available toxicological data for lidocaine. It is important to

note that these values can vary depending on the animal model and experimental conditions.
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Lethal Dose (LD50) Value Species
Route of
Administration

Oral (hydrochloride)
459 mg/kg (non-fasted

female)[8]
Rat Oral

Oral (hydrochloride)
214 mg/kg (fasted

female)[8]
Rat Oral

Oral (hydrochloride) 317 mg/kg[3] Rat Oral

Oral (hydrochloride) 292 mg/kg[1] Rat Oral

Intravenous 25 mg/kg[9] Rat Intravenous

Intravenous 21 mg/kg[2] Rat Intravenous

Intravenous 15 mg/kg[2] Mouse Intravenous

Synthesis of Lidocaine
The synthesis of lidocaine is a well-established process in medicinal chemistry, typically

achieved in two main steps from 2,6-dimethylaniline.

Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide

In a suitable reaction vessel, dissolve 2,6-dimethylaniline in glacial acetic acid. A common

ratio is approximately 7 grams of 2,6-dimethylaniline to 50 mL of glacial acetic acid.[10]

To this solution, add chloroacetyl chloride (approximately 1.1 equivalents).[11] The addition

should be done carefully, as the reaction is exothermic.

Warm the reaction mixture on a steam bath to between 40-50°C for about 10 minutes to

ensure the reaction goes to completion.[10][11]

After warming, allow the solution to cool. Then, add a solution of sodium acetate in water

(e.g., 1 gram of sodium acetate in 100 mL of water).[10]

Cool the mixture in an ice bath to precipitate the α-chloro-2,6-dimethylacetanilide.
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Collect the solid product by vacuum filtration using a Büchner funnel.

Wash the collected solid with cold water to remove any remaining acetic acid and salts.

Air-dry the purified α-chloro-2,6-dimethylacetanilide.

Step 2: Synthesis of Lidocaine (α-(N,N-diethylamino)-2,6-dimethylacetanilide)

In a round-bottom flask, dissolve the α-chloro-2,6-dimethylacetanilide from the previous step

in toluene (e.g., 25 mL of toluene).[10]

Add at least three molar equivalents of diethylamine to the toluene solution.[10]

Reflux the reaction mixture for approximately 90 minutes. The progress of the reaction can

be monitored by thin-layer chromatography (TLC).

After the reflux is complete, allow the mixture to cool to room temperature.

Transfer the reaction mixture to a separatory funnel and wash it with water.

Extract the organic layer with 3 M hydrochloric acid. This will protonate the lidocaine, moving

it to the aqueous layer.

Separate the acidic aqueous layer and cool it in an ice bath.

Make the aqueous layer strongly basic by adding a 30% potassium hydroxide or sodium

hydroxide solution. This will deprotonate the lidocaine, causing it to precipitate.

Extract the lidocaine free base into an organic solvent such as pentane or ether.

Wash the organic layer with water, dry it over an anhydrous drying agent (e.g., sodium

carbonate), and then remove the solvent by evaporation to yield crude lidocaine.

The crude lidocaine can be further purified by recrystallization from a suitable solvent like

hexanes.[11]
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Caption: Workflow for the two-step synthesis of lidocaine.

Mechanism of Action
Lidocaine's primary mechanism of action as a local anesthetic is the blockade of voltage-gated

sodium channels in the neuronal cell membrane.[7] By blocking these channels, lidocaine

inhibits the ionic fluxes necessary for the initiation and conduction of nerve impulses.[7]

Lidocaine, a weak base, exists in both ionized and un-ionized forms at physiological pH. The

un-ionized form is lipid-soluble and can diffuse across the neuronal membrane into the

axoplasm.[7] Once inside the cell, the molecule equilibrates, and the ionized form binds to the

intracellular portion of the voltage-gated sodium channel.[7] This binding is state-dependent,

with a higher affinity for the open and inactivated states of the channel than for the closed state.

[12][13] This "use-dependent" blockade is more pronounced in rapidly firing neurons, which are

often involved in pain signaling.

By stabilizing the inactivated state of the sodium channel, lidocaine prevents the channel from

returning to the resting closed state, thereby blocking the propagation of action potentials and

preventing the transmission of pain signals to the brain.[7]
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Caption: Mechanism of lidocaine's action on voltage-gated sodium channels.
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Structure-Activity Relationship (SAR)
The anesthetic activity of lidocaine and its analogs is closely tied to their molecular structure,

which can be divided into three main components: a lipophilic aromatic ring, an intermediate

amide linkage, and a hydrophilic tertiary amine.

Lipophilic Aromatic Ring: The 2,6-dimethyl substitution on the phenyl ring is crucial for

activity.[14] These ortho-methyl groups are thought to protect the amide linkage from

hydrolysis by plasma esterases, contributing to lidocaine's longer duration of action

compared to ester-linked anesthetics like procaine.[15] Modifications to the aromatic ring that

alter its lipophilicity can impact both potency and duration of action. Generally, increased

lipophilicity leads to higher potency.[4]

Intermediate Amide Linkage: The amide bond in lidocaine is more stable to hydrolysis than

the ester bond found in older local anesthetics.[15] This stability is a key factor in its longer

half-life and reduced potential for producing allergic reactions associated with the

metabolites of ester-type anesthetics (e.g., para-aminobenzoic acid).

Hydrophilic Tertiary Amine: The tertiary amine group is essential for the anesthetic action.

This group is ionizable, and its pKa determines the proportion of ionized and un-ionized

forms at physiological pH. The un-ionized form is necessary for membrane penetration, while

the ionized form is responsible for binding to the sodium channel receptor.[15] The nature of

the alkyl substituents on the amine can influence the drug's lipophilicity and potency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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